(3,4-Difluorophenyl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c1-22(2)15-5-6-16(21-20-15)25-12-7-8-23(10-12)17(24)11-3-4-13(18)14(19)9-11/h3-6,9,12H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVABXWZZHNZGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-Difluorophenyl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone , with the molecular formula and a molecular weight of 348.354 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.354 g/mol |
| Purity | Typically ≥ 95% |
| CAS Number | 2034482-96-5 |
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives containing pyridazine moieties have shown promise against various viral infections, including HIV. The mechanism is thought to involve inhibition of viral replication through interference with viral enzymes or cellular receptors.
Anticancer Properties
Research has suggested that the compound may possess anticancer properties. In vitro studies have demonstrated that similar structures can induce apoptosis in cancer cell lines by activating specific pathways such as the caspase cascade. For example, a study on related compounds indicated a significant reduction in cell viability in breast cancer cells after treatment.
Neuroprotective Effects
The dimethylamino group in the compound is associated with neuroprotective effects. Compounds with similar configurations have been shown to enhance neuronal survival and reduce oxidative stress in models of neurodegenerative diseases.
Case Studies
- HIV Inhibition : A study published in the Journal of Medicinal Chemistry explored the effects of pyridazine derivatives on HIV replication. The results indicated that compounds with similar structures inhibited HIV integrase activity, leading to decreased viral load in treated cells.
- Cancer Cell Apoptosis : In a study involving breast cancer cell lines, treatment with structurally related compounds resulted in increased caspase activity and subsequent apoptosis. The findings suggest that modifications to the pyrrolidine and phenyl groups could enhance anticancer efficacy.
- Neuroprotection : Research investigating neuroprotective agents identified that compounds featuring dimethylamino substitutions significantly reduced neuronal death induced by excitotoxicity in rat models.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (3,4-Difluorophenyl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exhibit potent anticancer properties. For instance, derivatives with similar structures have been shown to inhibit various cancer cell lines:
- Phosphoinositide-3-kinase inhibitors : These compounds have demonstrated efficacy against cancers such as pancreatic, prostate, and breast cancer by inhibiting key signaling pathways involved in tumor growth and survival .
- Poly ADP ribose polymerase inhibitors : These are effective in breast cancer treatment by inducing apoptosis in cancer cells .
Anti-HIV Activity
The compound's structural analogs have been explored for their potential as anti-HIV agents. Research has shown that certain derivatives can inhibit HIV replication by targeting viral enzymes or host cell factors involved in the viral life cycle .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits. The dimethylamino group could enhance central nervous system penetration, potentially providing therapeutic effects against neurodegenerative diseases.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ether linkage between the pyrrolidine and pyridazine rings is susceptible to nucleophilic attack. For example:
-
Hydrolysis : Under acidic or basic conditions, cleavage of the ether bond may occur. In related compounds, similar ethers undergo hydrolysis using reagents like HBr/AcOH or BF₃·Et₂O to yield alcohols or phenols.
-
Displacement by amines : The pyridazine-O-pyrrolidine group could react with amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, THF) to form secondary or tertiary amines .
Table 1: Example Nucleophilic Reactions
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, 80°C | Cleavage to pyrrolidine alcohol | |
| Amine displacement | DMF, K₂CO₃, 60°C | Formation of amino-pyridazine |
Electrophilic Aromatic Substitution
The 3,4-difluorophenyl group is electron-deficient due to fluorine’s inductive effects, directing electrophiles to meta/para positions relative to fluorine:
-
Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures.
-
Halogenation : Bromination or chlorination with FeCl₃ or AlCl₃ catalysts yields polyhalogenated derivatives .
Reductive Amination and Alkylation
The dimethylamino group on the pyridazine ring participates in reductive amination or alkylation:
-
Methylation : Reacts with methyl iodide in the presence of NaH to form quaternary ammonium salts .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a tetrahydropyridazine derivative .
Table 2: Reductive Transformations
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Reductive amination | NaBH₃CN, CH₃I | Quaternary ammonium compound | |
| Catalytic hydrogenation | H₂, Pd/C, EtOH | Saturated pyridazine |
Metal-Catalyzed Cross-Coupling
The pyridazine ring can engage in Suzuki-Miyaura couplings. For example:
-
Borylation : Reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dba)₂ and PCy₃ to form boronic esters .
-
Aryl coupling : Couples with aryl halides under Pd catalysis (e.g., Pd(OAc)₂, SPhos ligand) to generate biaryl systems .
Degradation Pathways
Stability studies of structurally similar compounds reveal:
-
Oxidative degradation : Exposure to H₂O₂ or O₂ induces cleavage of the pyrrolidine ring .
-
Photodegradation : UV light promotes demethylation of the dimethylamino group, forming secondary amines .
Coordination Chemistry
The pyridazine nitrogen and dimethylamino group may act as ligands for transition metals (e.g., Ir, Pd). For instance:
-
Iridium complexes : Form octahedral geometries in catalytic applications, as seen in analogous pyridazine-Ir(III) structures .
Synthetic Recommendations
Based on analogous syntheses :
-
Key intermediates : Use Ullmann coupling for aryl ether formation or Mitsunobu reactions for oxygen-based linkages.
-
Purification : Employ silica gel chromatography (EtOAc/hexane) or recrystallization (MeOH/H₂O).
Q & A
Basic Questions
Q. What are the typical synthetic routes for synthesizing pyrrolidin-1-yl methanone derivatives with fluorinated aryl groups?
- Methodology : Fluorinated aryl-pyrrolidinone derivatives are often synthesized via coupling reactions. For example, describes the preparation of a structurally similar compound using a nucleophilic substitution or Buchwald-Hartwig coupling between a fluorinated aryl fragment and a functionalized pyrrolidine. Reflux conditions (e.g., 60–65°C in glacial acetic acid with HCl) and purification via column chromatography (petroleum ether/ethyl acetate, 4:1) are common .
- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and LCMS are critical for confirming structural integrity and purity (>99% HPLC purity, as in ) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Analysis : ¹H NMR (400 MHz, DMSO-d6) is used to verify substituent positions and stereochemistry. For example, δ 4.50–4.57 ppm (m, 4H) in corresponds to pyrrolidine protons .
- LCMS/HPLC : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>99%), while LCMS confirms molecular weight (e.g., ESIMS m/z: 386.1 in ) .
Q. What are the recommended storage conditions and stability considerations for fluorinated heterocyclic compounds?
- Stability : Fluorinated compounds are sensitive to moisture and light. Storage in desiccators under inert gas (N2 or Ar) at –20°C is advised. highlights similar protocols for fluorinated pharmaceuticals like Levofloxacin .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the 6-(dimethylamino)pyridazine and pyrrolidine moieties?
- Reaction Optimization :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)2) for aryl ether formation, as seen in for pyridazine derivatives .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of oxygen in pyridazine. achieved 85% yield using glacial acetic acid/HCl .
Q. How should contradictory solubility data for this compound be resolved?
- Methodological Approach :
Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures (25–37°C), as in ’s analysis of Lansoprazole .
Dynamic Light Scattering (DLS) : Assess aggregation in aqueous media. ’s environmental fate studies recommend this for hydrophobic compounds .
- Data Interpretation : Discrepancies may arise from polymorphic forms or residual solvents. X-ray crystallography (PXRD) can clarify structural variations .
Q. What strategies are effective for evaluating the compound’s potential as a kinase inhibitor?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) assays. ’s pyrazolo[3,4-d]pyrimidine study provides a template .
- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (IC50 determination) with MTT assays.
Environmental and Safety Considerations
Q. What methodologies assess the environmental fate of fluorinated pyrrolidinone derivatives?
- Experimental Design :
- Abiotic Studies : Measure hydrolysis half-life (t½) at pH 4–9 and photodegradation under UV light (per ’s protocols) .
- Biotic Studies : Use OECD 301D respirometry to evaluate biodegradability in activated sludge .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activity be addressed?
- Root Cause Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
